5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine -

5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4301032
CAS Number:
Molecular Formula: C17H14BrN5O
Molecular Weight: 384.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction Conditions:
    • Catalyst: A suitable catalyst like sulfamic acid [] or a Lewis acid might be required.
Chemical Reactions Analysis
  • Complexation Reactions: Like the compounds discussed in [], 5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine might exhibit the ability to form complexes with metal ions, potentially leading to interesting applications in coordination chemistry.
Applications
  • Medicinal Chemistry: As a potential lead compound for drug discovery, particularly in areas like:
    • Antimicrobial Agents: Similar compounds have shown promising antimicrobial activity [], suggesting its potential for developing new antibiotics.
    • Anticancer Agents: Research on metal complexes of dihydrotetrazolopyrimidines has indicated potential anticancer properties [].

5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Compound Description: This compound represents a dihydrotetrazolopyrimidine derivative synthesized via cyclocondensation of a chalcone derivative and 5-aminotetrazole []. Its structure has been confirmed using FTIR, HRMS, and 1D & 2D NMR spectroscopy [].

Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Compound Description: This molecule, structurally determined by X-ray crystallography, reveals a flattened envelope conformation of the pyrimidine ring and notable dihedral angles between its aromatic rings []. The crystal structure demonstrates the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds [].

Methyl 7‐(4‐bromophenyl)‐5‐methyl‐4,7‐dihydrotetrazolo[1,5‐a]pyrimidine‐6‐carboxylate

Compound Description: Synthesized via a sulfamic acid-catalyzed solid-state reaction involving 4-bromobenzaldehyde, 1H-tetrazol-5-amine hydrate, and methyl acetoacetate, this compound exhibits a flattened boat conformation of its pyrimidine ring []. Crystallographically, it forms dimers through intermolecular N—H⋯N hydrogen bonds [].

Ethyl 5-methyl-7-(4-(phenylthio)phenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Compound Description: The crystal structure of this compound has been elucidated, revealing a monoclinic crystal system [].

N,N‐Dimethyl(diethyl)‐7‐aryl‐5‐methyl‐4,7‐dihydrotetrazolo[1,5‐a]pyrimidine‐6-carboxamides

Compound Description: This series of compounds represents a class of dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides synthesized via a three-component condensation reaction involving aromatic aldehydes, 5-aminotetrazole, and N,N-dimethyl or N,N-diethyl-3-oxobutanamides [, ]. They are characterized by their spectral data (IR, 1H NMR, MS) [, ].

(4-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-Methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(4-(Aryl/heteroaryl sulfonyl)piperazin-1-yl)methanones

Compound Description: This series comprises novel sulfonamide analogs of tetrazolo[1,5-a]pyrimidines synthesized and characterized for their antimicrobial properties using IR, 1H NMR, and mass spectrometry [].

5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

Compound Description: This series of compounds, synthesized via a one-pot reaction using boric acid as a catalyst, belongs to the pyrazolo[1,5-a]pyrimidine class []. Their structures have been confirmed by techniques including FTIR, 1H NMR, 13C NMR, and elemental analysis [].

Ethyl 2-azido-4-alkylpyrimidine-5-carboxylates

Compound Description: These compounds are described as intermediates in a reaction sequence involving 2-ethoxymethylidene-3-oxo esters and 5-aminotetrazole, ultimately leading to diverse azaheterocycles []. These intermediates are particularly noted for their ability to undergo further nucleophilic substitution reactions [].

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

Compound Description: This compound is a product of the reaction between diethyl 2-ethoxymethylidenemalonate and 5-aminotetrazole []. Its formation highlights an alternative reaction pathway compared to the formation of ethyl 2-azido-4-alkylpyrimidine-5-carboxylates [].

5-[2,6-diamino-3,5-bis(ethoxycarbonyl)pyridinium-1-yl]tetrazol-1-ide

Compound Description: This compound arises from the reaction between ethyl 2-ethoxymethylidenecyanoacetate and 5-aminotetrazole, showcasing yet another reaction pathway distinct from the formation of ethyl 2-azido-4-alkylpyrimidine-5-carboxylates or ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate [].

Ethyl 2-benzoyl-3-(1H-tetrazol-5-ylamino)prop-2-enoate

Compound Description: This compound represents one of the products formed in the reaction between ethyl 2-benzoyl-3-ethoxyprop-2-enoate and 5-aminotetrazole [].

Ethyl 7-(1-ethoxy-1,3-dioxo-3-phenylpropan-2-yl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Compound Description: This compound is formed alongside ethyl 2-benzoyl-3-(1H-tetrazol-5-ylamino)prop-2-enoate in the reaction between ethyl 2-benzoyl-3-ethoxyprop-2-enoate and 5-aminotetrazole []. Its formation exemplifies the diverse reactivity of these starting materials [].

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo [1,5-a]pyrimidine-5-carboxylic acid

Compound Description: This compound is identified as a potent inhibitor of α-synuclein misfolding and aggregation []. It shows neuroprotective effects by mitigating α-synuclein toxicity in neuroblastoma cells and exhibits a distinct binding site on α-synuclein compared to known inhibitors [].

Ethyl 5-methyl-7-pyridine-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (L1)

Compound Description: This compound serves as a ligand (L1) in the synthesis of copper(II), nickel(II), and zinc(II) complexes investigated for their biological activity, including DNA binding, molecular docking, and apoptotic inducing activity [].

Ethyl-5-methyl-7-pyridine-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (L2)

Compound Description: Similar to L1, this compound acts as a ligand (L2) in the formation of copper(II), nickel(II), and zinc(II) complexes studied for their biological activities, including DNA binding, cytotoxic activity, and apoptotic inducing activity [].

References:1. [] https://www.semanticscholar.org/paper/3a5316704dc8af1ce25fdbdb5484d4f325dc13c42. [] https://www.semanticscholar.org/paper/f84411f9267dc2da2740cbd91db9d709974bf4713. [] https://www.semanticscholar.org/paper/475ca8290206935b82f9aebd9d88c948a8282b804. [] https://www.semanticscholar.org/paper/2cf946bb1acc88dbabf45867b4752ff69d627c995. [] https://www.semanticscholar.org/paper/91e9f9c254c25cc99172cc5251a96798de2f97d66. [] https://www.semanticscholar.org/paper/15930a9ac3c91ed68b2907a88ccab58856736ddc7. [] https://www.semanticscholar.org/paper/1d7abd5efc2f06d5ad2caa97492e2aa12ea1fd688. [] https://www.semanticscholar.org/paper/61759d21969a573a0d598041fa49add2d643c0db9. [] https://www.semanticscholar.org/paper/2707abe42d9d2ee1a480eebe85689a5d1b6f265c10. [] https://www.semanticscholar.org/paper/90fa210720c09e960feccb0f75aef3f61b1b7171

Properties

Product Name

5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

IUPAC Name

5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Molecular Formula

C17H14BrN5O

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C17H14BrN5O/c1-24-14-7-5-11(6-8-14)16-10-15(12-3-2-4-13(18)9-12)19-17-20-21-22-23(16)17/h2-10,16H,1H3,(H,19,20,22)

InChI Key

MXUXZIILUBPKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.